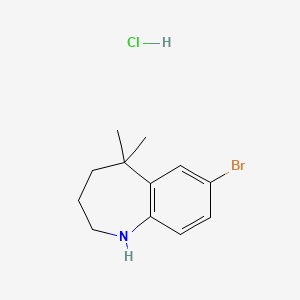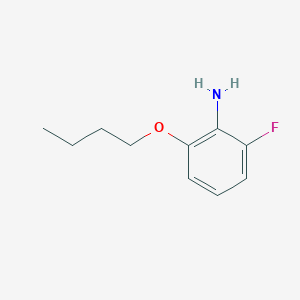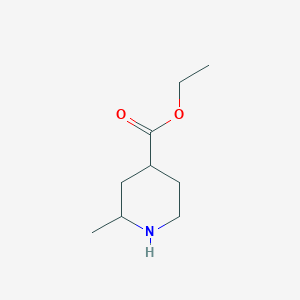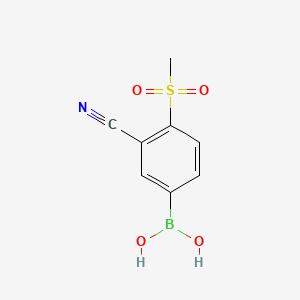![molecular formula C7H8BrNO B13481936 O-[(3-bromophenyl)methyl]hydroxylamine CAS No. 83670-46-6](/img/structure/B13481936.png)
O-[(3-bromophenyl)methyl]hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-[(3-bromophenyl)methyl]hydroxylamine is a chemical compound with the molecular formula C7H8BrNO. It is known for its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. The compound is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a hydroxylamine group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O-[(3-bromophenyl)methyl]hydroxylamine typically involves the O-alkylation of hydroxylamines. One common method is the reaction of tert-butyl N-hydroxycarbamate with the methanesulfonates of respective alcohols, followed by acidic N-deprotection . Another approach involves the arylation of N-hydroxyphthalimide and N-hydroxysuccinimide with diaryliodonium salts, which provides N-aryloxyimides in excellent yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Analyse Des Réactions Chimiques
Types of Reactions
O-[(3-bromophenyl)methyl]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce amines.
Applications De Recherche Scientifique
O-[(3-bromophenyl)methyl]hydroxylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: Potential therapeutic applications include the development of new drugs and pharmaceuticals.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of O-[(3-bromophenyl)methyl]hydroxylamine involves its interaction with molecular targets such as enzymes and proteins. The hydroxylamine group can form covalent bonds with active site residues, leading to inhibition or modification of enzyme activity. The bromine atom in the phenyl ring may also participate in halogen bonding interactions, further influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
O-(4-bromophenyl)hydroxylamine: Similar structure with the bromine atom at the para position.
O-(2-bromophenyl)hydroxylamine: Bromine atom at the ortho position.
O-(3-chlorophenyl)methyl]hydroxylamine: Chlorine atom instead of bromine.
Uniqueness
O-[(3-bromophenyl)methyl]hydroxylamine is unique due to the specific positioning of the bromine atom on the phenyl ring, which can influence its reactivity and interactions with other molecules. This positional isomerism can lead to differences in chemical behavior and biological activity compared to its analogs.
Propriétés
Numéro CAS |
83670-46-6 |
|---|---|
Formule moléculaire |
C7H8BrNO |
Poids moléculaire |
202.05 g/mol |
Nom IUPAC |
O-[(3-bromophenyl)methyl]hydroxylamine |
InChI |
InChI=1S/C7H8BrNO/c8-7-3-1-2-6(4-7)5-10-9/h1-4H,5,9H2 |
Clé InChI |
FDOCPMYZVHLPNE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Br)CON |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(Diethylamino)methyl]-2-methoxyaniline](/img/structure/B13481870.png)




![5-(Trifluoromethyl)-1-azabicyclo[3.2.1]octan-4-one hydrochloride](/img/structure/B13481894.png)

![Benzyl 4-[cyano(4-fluorophenyl)methyl]piperazine-1-carboxylate](/img/structure/B13481905.png)


![2-(2,6-dioxopiperidin-3-yl)-5-{[5-(piperazin-1-yl)pentyl]oxy}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13481916.png)
![N-[(5-bromo-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylsulfamoyl fluoride](/img/structure/B13481926.png)


